molecular formula C9H7NO2S B7790021 C9H7NO2S

C9H7NO2S

Cat. No.: B7790021
M. Wt: 193.22 g/mol
InChI Key: FNIJNQKPASQIFL-VMPITWQZSA-N
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Description

Contextualization of the C9H7NO2S Chemical Scaffold within Heterocyclic Chemistry

Heterocyclic chemistry focuses on cyclic organic compounds containing atoms other than carbon in their rings. The molecular formula this compound allows for the formation of various ring systems incorporating nitrogen, oxygen, and sulfur. Examples of structural scaffolds found among compounds with this formula include the benzothiazole (B30560) ring system, a bicyclic structure containing fused benzene (B151609) and thiazole (B1198619) rings uni.luderpharmachemica.com. Another identified scaffold is the thieno[2,3-c]pyridine (B153571) system, a fused bicyclic heterocycle combining thiophene (B33073) and pyridine (B92270) rings researchgate.net. The oxathiazolone ring, a five-membered ring containing oxygen, sulfur, and nitrogen, is also present in isomers like 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) ijbpas.com. Additionally, the formula can encompass structures featuring isoxazole (B147169) rings, which are five-membered heterocycles with one oxygen and one nitrogen atom sigmaaldrich.com. Benzothiophene, another sulfur-containing bicyclic system, is also represented by this formula in compounds such as 3-amino-1-benzothiophene-2-carboxylic acid research-nexus.net. Beyond fused systems, this compound can also correspond to substituted aromatic rings bearing functional groups containing the remaining heteroatoms, such as the isothiocyanate (-N=C=S) and ester (-COOCH3) groups found in isomers like 4-(methoxycarbonyl)phenyl isothiocyanate and methyl 2-isothiocyanatobenzoate nih.govnih.gov. The presence of these diverse heterocyclic and heteroatom-containing functional groups within the this compound molecular formula highlights its relevance to the study of varied ring systems and their chemical behavior.

Significance of this compound and its Analogues in Scholarly Investigations

Compounds with the molecular formula this compound and their structural analogues are subjects of scholarly investigations across different areas of chemistry. The diverse heterocyclic scaffolds they contain make them valuable building blocks and targets in synthetic organic chemistry researchgate.net. For instance, the thienopyridine scaffold, found in methyl thieno[2,3-c]pyridine-3-carboxylate, is explored in synthetic organic chemistry as a versatile intermediate for constructing more complex heterocyclic compounds researchgate.net. Benzothiazole derivatives, represented by 6-methyl-1,3-benzothiazole-2-carboxylic acid, are widely studied due to the significance of the benzothiazole scaffold in various research areas, including medicinal chemistry, where it is recognized as a privileged structure derpharmachemica.comijbpas.comnih.gov. Research on benzothiazole and benzoxazole (B165842) scaffolds has seen significant progress, particularly in the development of agrochemicals mdpi.com.

Studies also investigate the physical and structural properties of these compounds. For example, research on (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one (though later identified with a different formula, the study exemplifies the type of research conducted on related isoxazole-containing compounds with similar elemental composition) has provided insights into crystal structures and intermolecular interactions like hydrogen bonds and π-π interactions, relevant to fields such as materials science and organic electronics sigmaaldrich.com. The oxathiazolone scaffold, as seen in 5-phenyl-1,3,4-oxathiazol-2-one, has been investigated for its potential in chemical and pharmaceutical research ijbpas.com. Analogues of oxathiazol-2-one have also been explored as potential inhibitors in biochemical studies, demonstrating the scaffold's utility in probing biological targets nih.govdiva-portal.orgresearchgate.netresearchgate.netmdpi.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E)-2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIJNQKPASQIFL-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CS2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=CS2)/C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of C9h7no2s and Its Derivatives

Established Synthetic Routes for C9H7NO2S Frameworks

The synthesis of compounds with the molecular formula this compound can be achieved through a variety of reaction pathways, often involving the construction of heterocyclic ring systems. The specific synthetic route employed depends heavily on the desired structural isomer and the availability of starting materials.

Multi-component Reaction Approaches for Thieno[2,3-c]pyridine (B153571) Structures (e.g., Gewald Reaction)

Multi-component reactions (MCRs) offer efficient and convergent pathways to complex molecules from three or more simple starting materials in a single step. The Gewald reaction is a prominent example of an MCR used for the synthesis of 2-aminothiophenes, which can serve as precursors for fused heterocyclic systems like thieno[2,3-c]pyridines. The general Gewald reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. mdpi.com This reaction typically yields 2-aminothiophene derivatives substituted at various positions.

While the core thieno[2,3-c]pyridine system itself has the formula C7H5NS fda.gov, derivatives substituted with groups containing additional carbon, hydrogen, and oxygen atoms can result in compounds with the this compound formula. For instance, methyl thieno[2,3-c]pyridine-3-carboxylate (this compound, PubChem CID: 139078) can be synthesized through variations or subsequent transformations of products obtained from Gewald-like reactions involving appropriate starting materials. The synthesis of methyl thieno[2,3-c]pyridine-3-carboxylate is described as achievable through methods primarily involving multicomponent reactions such as the Gewald reaction, utilizing a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. evitachem.com The mechanism involves the formation of the thieno ring through cyclization followed by subsequent transformations to yield the carboxylate derivative. evitachem.com

Another example of a thieno[2,3-c]pyridine derivative is 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid methyl ester, which has the formula C9H6ClNO2S, highlighting how substitution on the thieno[2,3-c]pyridine core can lead to related structures with varying elemental compositions cenmed.com.

Condensation Reactions in Oxazolone (B7731731) and Imidazolone (B8795221) Synthesis

Condensation reactions are fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds, often with the elimination of a small molecule like water or an alcohol. While oxazolones and imidazolones are typically five-membered heterocyclic rings containing oxygen and nitrogen, respectively, and generally lack sulfur in their core structure, condensation reactions involving sulfur-containing precursors or reagents can lead to derivatives that match the this compound formula.

For example, the synthesis of thiazole (B1198619) derivatives, which contain sulfur and nitrogen in a five-membered ring, often involves condensation reactions. While direct synthesis of a this compound compound via a standard oxazolone or imidazolone synthesis might be less common unless a sulfur-containing substituent is present, related condensation approaches are central to constructing sulfur-containing heterocycles relevant to this formula. The synthesis of 2-(benzothiazol-2-yl)acetic acid (this compound, PubChem CID: 25572) involves condensation reactions. One widely cited method involves the reaction of 2-aminobenzenethiol with chloroacetic acid in polyphosphoric acid (PPA) under anhydrous conditions. The mechanism involves nucleophilic substitution followed by cyclization to form the benzothiazole (B30560) ring.

Thiocyanation Protocols for Aromatic Systems

Thiocyanation is a reaction that introduces a thiocyanate (B1210189) group (-SCN) onto a molecule, typically an aromatic or heteroaromatic system. This functional group is highly versatile and can be further transformed into various sulfur-containing functionalities and heterocycles. Electrophilic thiocyanation is a common method for introducing the -SCN group onto activated aromatic rings. semanticscholar.orgjchemlett.com

While direct thiocyanation of a C9 aromatic system might not directly yield a this compound compound, subsequent reactions of the thiocyanated product, such as cyclization with a suitable nucleophile or further functionalization, can lead to the formation of sulfur-containing heterocyclic systems with the desired molecular formula. For instance, thiocyanation of an appropriate precursor followed by cyclization could potentially form a benzothiazole or a related sulfur-containing bicyclic system. Methods for the electrophilic thiocyanation of aromatic and heteroaromatic compounds using reagents like ammonium (B1175870) thiocyanate in the presence of oxidants have been reported. jchemlett.comrasayanjournal.co.innih.gov These methods can introduce the -SCN group onto various aromatic substrates, including anilines and indoles. rasayanjournal.co.innih.gov The resulting thiocyanated intermediates can then be utilized in subsequent reactions to build more complex structures, potentially leading to this compound frameworks.

Polycondensation Strategies for Isoxazolone Derivatives

Polycondensation reactions involve the joining of multiple monomer molecules, often with the removal of a small molecule, to form larger polymeric chains. Isoxazolones are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. While polycondensation is typically associated with polymer synthesis, the principles of forming cyclic structures through condensation are relevant.

For a this compound compound to be an isoxazolone derivative synthesized via condensation, it would likely involve a sulfur-containing monomer or co-monomer, or a post-condensation modification introducing sulfur. The formula this compound suggests a relatively small molecule, so "polycondensation strategies" in this context might refer to cyclization reactions that formally resemble condensation polymerization steps but result in a discrete molecule. While direct examples of synthesizing a this compound compound specifically as an isoxazolone derivative via "polycondensation strategies" within the scope of the search results are limited, condensation reactions are broadly applicable to forming heterocyclic rings. Isoxazoles with the formula C9H7NO2 exist molbase.com, and incorporating sulfur would require specific synthetic design.

Synthesis Involving Thiosemicarbazone Transformations and Cyclization

Thiosemicarbazones are compounds derived from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones. They contain a sulfur atom and multiple nitrogen atoms, making them valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, including thiazoles, thiadiazoles, and triazoles. sbq.org.brchemmethod.com

Cyclization reactions of thiosemicarbazones are frequently employed to construct five-membered rings. For example, the reaction of thiosemicarbazones with α-halo carbonyl compounds or carboxylic acids can lead to the formation of thiazole or thiadiazole rings. nuph.edu.ua Depending on the substituents on the initial aldehyde or ketone and the thiosemicarbazide, cyclization of a thiosemicarbazone could yield a compound with the this compound formula. For instance, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds from thiosemicarbazide cyclization. sbq.org.br Transformations of thiosemicarbazones through cyclocondensation reactions with reagents like monochloroacetic acid can lead to the formation of (1,3-thiazol-2-yl)hydrazone derivatives. nuph.edu.ua These types of reactions, starting from appropriately substituted thiosemicarbazones, can potentially lead to the formation of this compound frameworks embedded within larger heterocyclic systems or as substituted derivatives.

Green Chemistry Principles and Environmentally Benign Synthetic Approaches

The application of green chemistry principles in the synthesis of this compound compounds and their derivatives aims to minimize environmental impact through the reduction or elimination of hazardous substances and processes. Several approaches highlight these principles:

One example involves the synthesis of a (Z)-isoxazole derivative with the formula this compound. This compound can be synthesized through a three-component polycondensation reaction involving thiophene-2-carbaldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. The reaction is conducted in water as a solvent, utilizing potassium carbonate (K2CO3) as a catalyst. This method is considered environmentally benign due to the use of water as a solvent and an inexpensive, safe catalyst like K2CO3. uni.lu

Another class of this compound isomers, thiazolidine-2,4-dione derivatives (which share the this compound core when appropriately substituted, such as 3-phenylthiazolidine-2,4-dione), can be synthesized using deep eutectic solvents. These solvents can act as both the reaction medium and the catalyst, offering a more sustainable alternative to conventional organic solvents and catalysts. uni-freiburg.defrontiersin.orgnih.gov This approach aligns with green chemistry principles by reducing the need for volatile organic compounds and minimizing waste generation. frontiersin.orgnih.gov The synthesis of thiazolidine-2,4-dione derivatives via Knoevenagel condensation has been successfully performed in deep eutectic solvents like choline (B1196258) chloride-N-methylurea, yielding products with varying efficiencies. frontiersin.orgnih.gov

Table 1 summarizes some green synthesis approaches for this compound compounds and derivatives based on the available data.

Compound Class (this compound)Synthesis MethodGreen FeaturesCatalyst/ConditionsYield RangeSource
Isoxazole (B147169) derivative (with thiophene)Three-component polycondensationWater solvent, inexpensive catalystK2CO3 in water72% uni.lu
Thiazolidine-2,4-dione derivativesKnoevenagel condensation in deep eutectic solventsSolvent and catalyst replacementCholine chloride-N-methylurea (DES)21-91% frontiersin.orgnih.gov

Exploration of Advanced Catalytic Methods in this compound Synthesis (e.g., Iron(III)-catalyzed reactions)

Advanced catalytic methods play a crucial role in developing efficient and selective routes to organic compounds. While the direct application of Iron(III)-catalyzed reactions specifically for the synthesis of all this compound isomers is not extensively detailed in the provided sources, iron catalysis, including with Iron(III) species, is an active area of research in organic synthesis for various transformations.

Iron catalysts are recognized for their abundance, low toxicity, and cost-effectiveness, making them attractive alternatives to precious metal catalysts. mdpi.com Iron complexes, often cycling between the +2 and +3 oxidation states, are utilized in various catalytic processes. mdpi.com For instance, Iron(III) species have been explored as catalysts or promoters in reactions such as Sonogashira couplings, cyclopropanations, and C(sp3)-H azidations, demonstrating their utility in carbon-carbon and carbon-heteroatom bond formation. frontiersin.orgnih.govnih.gov

In the context of this compound related structures, magnetic nanoparticles containing Fe3O4 have been investigated as nanocatalysts for the green synthesis of N-substituted (Z)-5-arylidene thiazolidine-2,4-dione derivatives. rsc.org While these are derivatives of the thiazolidine-2,4-dione core and the formula might differ from this compound depending on the substituents, this exemplifies the exploration of iron-based catalytic systems in synthesizing compounds structurally related to this compound isomers. rsc.org The use of such nanocatalysts can offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic protocols. rsc.org

Although a specific detailed example of Iron(III) catalysis for the direct formation of a this compound compound like benzyloxycarbonyl isothiocyanate or 3-phenylthiazolidine-2,4-dione (B93287) is not prominently featured in the provided snippets, the broader application of Iron(III) in various catalytic organic transformations suggests potential for its exploration in the synthesis of this compound isomers or their precursors and derivatives.

Mechanistic Elucidation of this compound Formation and Transformations

Understanding the reaction mechanisms is vital for optimizing synthetic routes and developing new methodologies. The formation of different this compound isomers proceeds through distinct mechanistic pathways depending on the starting materials and reaction conditions.

For the synthesis of the (Z)-isoxazole derivative (this compound) from thiophene-2-carbaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate, the mechanism involves a three-component cyclocondensation. uni.lu A proposed mechanism for the synthesis of isoxazol-5(4H)-ones, a related class of compounds synthesized from similar components, involves the initial abstraction of an acidic proton from the β-ketoester (ethyl acetoacetate) by a base, forming an enolate. clockss.org This enolate then attacks the activated aldehyde carbonyl. clockss.org Subsequent steps involve the reaction with hydroxylamine to form an oxime intermediate, followed by intramolecular cyclization and elimination of water or alcohol to yield the isoxazolone ring system. clockss.org

The formation of isothiocyanates, such as benzyloxycarbonyl isothiocyanate (this compound), often proceeds through the decomposition of dithiocarbamate (B8719985) salts. smolecule.comnih.gov The general mechanism for this transformation involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by the decomposition of the dithiocarbamate, often induced by a desulfurization agent, to release the isothiocyanate. nih.gov Alternatively, benzyloxycarbonyl isothiocyanate can be synthesized by reacting an amine precursor with thiophosgene (B130339), a method that typically involves nucleophilic attack at the carbon atom of thiophosgene followed by elimination. smolecule.comnih.gov Fragmentation reactions of oxathiazoles also represent a route to isothiocyanates. smolecule.com The general mechanism for the reaction of isothiocyanates with nucleophiles involves nucleophilic attack at the carbon atom of the isothiocyanate group. smolecule.com

For the formation of pyrazole-based thiourea (B124793) ligands with a potential this compound core structure, derived from chromone (B188151) thiosemicarbazones, a proposed mechanism involves a sequence of reactions including enolization, Michael addition, ring opening, and subsequent cyclization catalyzed by a metal center like palladium. researchgate.net

The synthesis of thiazolidine-2,4-dione derivatives (this compound core) via Knoevenagel condensation involves the reaction between an active methylene (B1212753) compound (like thiazolidine-2,4-dione) and a carbonyl compound (such as an aldehyde), typically catalyzed by a base or an acid, leading to the formation of an exocyclic double bond adjacent to the thiazolidine-2,4-dione ring. frontiersin.org

Advanced Structural Elucidation and Spectroscopic Characterization of C9h7no2s

X-ray Crystallographic Analysis for Precise Molecular Geometry Determination

Table 1: Expected Crystallographic Parameters for 2-Methyl-1,3-benzothiazole-6-carboxylic acid

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyl-1,3-benzothiazole-6-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). The carboxylic acid proton would be observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. For 2-methyl-1,3-benzothiazole-6-carboxylic acid, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around δ 170 ppm). The aromatic and thiazole (B1198619) carbons will resonate in the range of δ 120-160 ppm, while the methyl carbon will be found in the upfield region (around δ 20 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-1,3-benzothiazole-6-carboxylic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH 10.0 - 13.0 (br s) ~170
Aromatic-H 7.0 - 8.5 (m) 120 - 155

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

For 2-methyl-1,3-benzothiazole-6-carboxylic acid (C9H7NO2S), the calculated exact mass is 193.0197 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) or the methyl group (-CH₃). The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of 2-Methyl-1,3-benzothiazole-6-carboxylic acid

m/z Fragment
193 [M]⁺
178 [M - CH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-methyl-1,3-benzothiazole-6-carboxylic acid would exhibit characteristic absorption bands for the carboxylic acid and the aromatic ring system.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The C=C and C=N stretching vibrations of the benzothiazole (B30560) ring system would appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000 cm⁻¹ and 2900 cm⁻¹, respectively. researchgate.netlibretexts.org

Table 4: Characteristic IR Absorption Bands for 2-Methyl-1,3-benzothiazole-6-carboxylic acid

Wavenumber (cm⁻¹) Functional Group Vibration
2500-3300 (broad) O-H stretch (carboxylic acid)
~3000 C-H stretch (aromatic)
~2900 C-H stretch (methyl)
~1700 C=O stretch (carbonyl)

Complementary Spectroscopic and Analytical Methods

To further confirm the structure and purity of the compound, other spectroscopic and analytical techniques are employed.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. Benzothiazole derivatives typically exhibit strong absorption bands in the UV region, arising from π-π* transitions within the conjugated aromatic system.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound. The calculated elemental composition for this compound is C, 55.95%; H, 3.65%; N, 7.25%; O, 16.56%; S, 16.60%. Experimental values from elemental analysis should be in close agreement with these calculated percentages.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): These chromatographic techniques are used to assess the purity of the compound and to monitor the progress of its synthesis. nih.gov In HPLC, the compound would exhibit a characteristic retention time under specific conditions (e.g., column type, mobile phase composition). In TLC, the compound would have a specific retention factor (Rf) value.

Theoretical and Computational Investigations of C9h7no2s

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. For derivatives of 2-mercaptobenzothiazole (B37678), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, have been instrumental in optimizing molecular structures and understanding their fundamental properties. asianpubs.orgnih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity. scirp.org

For 2-mercaptobenzothiazole, a parent compound to C9H7NO2S isomers, the HOMO-LUMO energy gap has been calculated to be approximately 5.1370 eV using the B3LYP/6-311++G** method. asianpubs.org The introduction of a carboxylic acid group at the 6-position is expected to influence this gap, potentially altering the molecule's reactivity profile. The electron-withdrawing nature of the carboxylic acid group would likely lower the energy of both the HOMO and LUMO, with a potential modification of the energy gap.

Calculated Frontier Molecular Orbital Energies for 2-Mercaptobenzothiazole asianpubs.org
ParameterEnergy (eV)
EHOMO-6.3119
ELUMO-1.1749
Energy Gap (ΔE)5.1370

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green areas indicate neutral potential. asianpubs.org

In 2-mercaptobenzothiazole, the MEP analysis shows that the most negative potential is localized around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the thiol group exhibits a positive potential, making it a likely site for nucleophilic attack. asianpubs.org For a this compound isomer like 2-mercaptobenzothiazole-6-carboxylic acid, the MEP map would be further influenced by the oxygen atoms of the carboxylic group, which would present additional regions of negative electrostatic potential. The electrostatic potential for 2-mercaptobenzothiazole lies in the range of +1.238e x 10⁻² to -1.238e x 10⁻². asianpubs.org

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the observed spectral bands. For 2-mercaptobenzothiazole, theoretical calculations have been successfully used to interpret its experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net Key vibrational modes include the C-S stretching, C=N stretching, and the vibrations of the benzene (B151609) ring. For a carboxylic acid derivative, characteristic vibrational modes for the C=O and O-H stretching of the carboxyl group would also be predicted and are generally observed with strong intensity in experimental spectra. mdpi.comnih.gov For instance, the C=O stretching vibrations in similar compounds are typically observed in the range of 1714–1721 cm⁻¹. mdpi.com

Quantum Chemical Approaches for Reactivity and Stability

Quantum chemical methods provide a deeper understanding of the reactivity and stability of molecules through the calculation of various descriptors. nih.gov Besides the HOMO-LUMO gap, other parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are derived from the energies of the frontier orbitals. researchgate.net

Global Reactivity Descriptors for 2-Mercaptobenzothiazole asianpubs.org
DescriptorValue (eV)
Ionization Potential (I)6.3119
Electron Affinity (A)1.1749
Chemical Hardness (η)2.5685
Chemical Softness (S)0.1947
Electronegativity (χ)3.7434
Electrophilicity Index (ω)2.7262

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. frontiersin.org These methods can provide insights into conformational changes, intermolecular interactions, and the stability of molecular complexes. While specific MD simulation studies solely focused on this compound are not abundant in the literature, MD simulations of related benzothiazole (B30560) derivatives in complex with biological macromolecules have been performed. frontiersin.org Such simulations are crucial for understanding how these molecules bind to their biological targets and can help in the rational design of more potent derivatives.

In Silico Predictions and Molecular Docking in Structure-Activity Relationship (SAR) Studies

In silico methods, particularly molecular docking, are widely used in drug discovery to predict the binding affinity and orientation of a small molecule within the active site of a target protein. researchgate.net For benzothiazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been instrumental in elucidating their mechanism of action and in guiding the synthesis of new, more active compounds. researchgate.netnih.gov

In these studies, derivatives of 2-mercaptobenzothiazole are docked into the active sites of various enzymes or receptors. The docking scores, which represent the predicted binding affinity, are then used to establish a structure-activity relationship (SAR). researchgate.net For instance, docking studies on 2-mercaptobenzothiazole derivatives have identified key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their biological activity. researchgate.net The presence of a carboxylic acid group in a this compound isomer would be expected to form strong hydrogen bonds with amino acid residues in a protein's active site, potentially enhancing its binding affinity.

Exemplary Molecular Docking Scores for 2-Mercaptobenzothiazole Derivatives researchgate.net
Compound DerivativeTarget ProteinDocking Score (kcal/mol)
K6S. aureus TYrRS-48.44
K18S. aureus TYrRS-47.46
K20S. aureus TYrRS-48.52

In Vitro Biological Activity Studies and Mechanistic Insights for C9h7no2s Analogues

Enzyme Interaction and Inhibition Mechanism Studies

Derivatives based on the C9H7NO2S scaffold have been extensively studied as inhibitors of a range of enzymes, including carbonic anhydrases, topoisomerases, DNA gyrases, and various protein kinases. The mechanisms of inhibition are diverse and depend on the specific analogue and the target enzyme.

Competitive Inhibition Analysis

Kinetic studies have revealed that certain benzothiazole (B30560) derivatives act as competitive inhibitors of protein tyrosine kinases. These compounds are believed to mimic the binding of ATP to the kinase's active site. For instance, a series of novel 2-phenyl-1,3-benzothiazoles were synthesized and evaluated for their anticancer activity, with docking studies suggesting they bind to the tyrosine kinase domain in a manner similar to known competitive inhibitors like genistein (B1671435) and quercetin. This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation cascade that is crucial for cell proliferation.

In the context of carbonic anhydrase (CA) inhibition, some non-classical inhibitors, such as phenols, act as competitive substrates, suggesting a similar mechanism could be at play for certain this compound analogues that bind within the active site. mdpi.com

Non-competitive Inhibition Analysis

Non-competitive inhibition, where the inhibitor binds to an allosteric site on the enzyme rather than the active site, has also been observed for analogues of this compound. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. esisresearch.org While specific kinetic data for this compound analogues as purely non-competitive inhibitors is not extensively detailed in the reviewed literature, the inhibition of enzymes like Cu/Zn superoxide (B77818) dismutase by 2-mercaptobenzimidazole (B194830), a related compound, suggests that binding occurs at the interface of two subdomains, altering the enzyme's microenvironment and activity, which is characteristic of non-competitive or mixed inhibition. nih.gov

Uncompetitive and Mixed Inhibition Kinetic Studies

Mixed inhibition, a combination of competitive and non-competitive inhibition, is a common mechanism for kinase inhibitors. Benzothiazole and chromone (B188151) derivatives have been identified as potential ATR kinase inhibitors, a key enzyme in the DNA damage response pathway. nih.gov The kinetic profiles of such inhibitors often reveal changes in both the Michaelis constant (Km) and the maximum velocity (Vmax), indicative of binding to both the free enzyme and the enzyme-substrate complex.

A study on the inhibition of peroxidase by quercetin, while not a this compound analogue, demonstrated a mixed non-competitive inhibition model, highlighting the complexity of inhibition kinetics and the importance of detailed analysis to determine the precise mechanism. embrapa.br For this compound analogues, particularly those targeting kinases, a mixed inhibition model is plausible, reflecting interactions with different conformational states of the enzyme during its catalytic cycle.

Investigations of Irreversible Enzyme Modification

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. This mechanism is often associated with "suicide inhibitors" that are activated by the enzyme's own catalytic mechanism. While the reviewed literature on 2-mercaptobenzothiazole (B37678) derivatives highlights them as potent mechanism-based inhibitors of several enzymes, including monoamine oxidase, specific kinetic studies detailing the irreversible modification of enzymes by this compound analogues are not extensively available. nih.govnih.gov However, the reactivity of the thiol group present in many of these analogues suggests a potential for covalent modification of enzyme active sites, particularly those containing reactive cysteine residues. The formation of adducts between 2-mercaptobenzothiazole and cysteine-containing peptides has been observed, supporting the possibility of covalent protein binding. researchgate.net

Interaction with Biomolecular Systems (e.g., Nucleic Acids, Proteins)

Beyond direct enzyme inhibition, this compound analogues exhibit significant interactions with other critical biomolecules, most notably nucleic acids and their associated proteins.

DNA Binding and Cleavage Mechanisms

Several benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα and bacterial DNA gyrase. researchgate.netacs.org Mechanistic studies indicate that these compounds can act as catalytic inhibitors, interfering with the enzyme's function without being DNA intercalators or topoisomerase poisons in all cases. esisresearch.orgresearchgate.net

One of the most effective human topoisomerase IIα inhibitors, a 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium salt (BM3), was found to be a DNA minor groove-binding agent. esisresearch.orgresearchgate.net This interaction is thought to occur initially with the enzyme, followed by binding to the DNA, thereby stabilizing the enzyme-DNA complex and preventing the re-ligation of the DNA strand. esisresearch.orgresearchgate.net This stabilization of the cleavable complex is a key mechanism for many topoisomerase inhibitors, leading to the accumulation of DNA strand breaks. nih.gov

The precise mechanism of DNA cleavage induced by these compounds can be complex. Generally, DNA cleavage can occur through hydrolytic or oxidative pathways. nih.gov While the topoisomerase-mediated cleavage involves a transesterification reaction akin to hydrolysis, some DNA-binding agents can induce cleavage through the generation of reactive oxygen species, leading to an oxidative pathway. nih.gov For the benzothiazole derivatives targeting topoisomerases, the primary mechanism appears to be the stabilization of the enzyme-DNA covalent intermediate, which is a form of enzyme-mediated cleavage. esisresearch.orgnih.govresearchgate.net Further studies are needed to determine if these compounds can also directly induce oxidative or hydrolytic cleavage of DNA independent of the enzyme.

The interaction of these analogues with proteins is not limited to the active sites of enzymes. Docking studies have shown that 2-mercaptobenzoxazole (B50546) derivatives can form hydrogen bonds and hydrophobic interactions with various amino acid residues within the binding pockets of kinases like EGFR, HER2, and VEGFR2. nih.govmdpi.com Furthermore, studies on the interaction of 2-mercaptobenzimidazole with bovine serum albumin revealed spontaneous binding, primarily through electrostatic forces, leading to conformational changes in the protein. researchgate.net

Protein Interaction and Binding Modalities

The biological activity of this compound analogues is intrinsically linked to their ability to interact with specific protein targets. The binding modalities of these compounds are often explored through computational and experimental methods to elucidate their mechanism of action. Molecular docking simulations, for instance, are employed to predict the binding poses and affinities of these analogues within the active sites of target proteins. Studies on related heterocyclic compounds, such as 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives, have shown that these molecules can effectively bind to the active site of enzymes like inducible nitric oxide synthase (iNOS). nih.gov Docking simulations for these compounds have supported their observed inhibitory activity by revealing key interactions within the enzyme's binding site. nih.gov

In the broader context of drug discovery, understanding these interactions is crucial. For example, in the development of kinase inhibitors, the binding affinity for a specific kinase does not always correlate with the efficiency of targeted protein degradation. youtube.com This highlights the complexity of protein interactions, where not just binding, but the subsequent cellular events are critical. Similarly, for pyrazole-based analogues designed as CDK2 inhibitors, molecular docking studies have revealed binding modes comparable to known inhibitors, with molecular dynamics simulations confirming the stability of these interactions within the catalytic domain of the enzyme.

The interaction is not limited to enzymes. Some 4-thiazolidinone (B1220212) derivatives, a class of compounds that can be related to the this compound core, have been investigated for their ability to target proteins like β-tubulin and human topoisomerase, thereby interfering with cellular processes essential for cancer cell proliferation. mdpi.com The specific interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the protein's amino acid residues dictate the compound's potency and selectivity.

Table 1: Examples of Protein Interactions for Heterocyclic Analogues

Compound Class Target Protein Interaction Type Method of Study Finding
1,2,4-Triazole Derivatives iNOS Binding Site Inhibition Molecular Docking Supported observed inhibitory activity. nih.gov
Pyrazole (B372694) Derivatives CDK2 Catalytic Domain Binding Molecular Docking & Dynamics Stable interactions confirmed.
4-Thiazolidinone Derivatives β-tubulin Microtubule Disruption In Vitro Assays Inhibition of tubulin polymerization. mdpi.com

Cellular Pathway Modulation in Model Systems

Analogues of this compound and related heterocyclic structures exert their biological effects by modulating various cellular pathways, leading to outcomes such as the induction of programmed cell death, interference with the cell division cycle, and mitigation of oxidative stress.

A primary mechanism by which many bioactive compounds, including this compound analogues, exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death. mdpi.com Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com Studies on various heterocyclic compounds have demonstrated their ability to activate these pathways.

For example, certain novel 4-thiazolidinone derivatives have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic routes. mdpi.com This was evidenced by a reduction in the mitochondrial membrane potential and the activation of multiple caspases, including caspases 7, 8, 9, and 10. mdpi.com The activation of caspases, which are key executioner proteins in the apoptotic cascade, is a common feature of apoptosis inducers. Some compounds have also been observed to affect the expression levels of key apoptotic proteins like p53, Bax, and cytochrome C. mdpi.com Similarly, pyrazole-based CDK2 inhibitors have also been confirmed to promote apoptosis in cancer cell lines.

The induction of apoptosis is a highly sought-after characteristic for anti-cancer agents, as it eliminates malignant cells in a controlled manner. oaepublish.com It is important to note that some compounds can induce cell death through caspase-independent pathways, involving the release of factors like apoptosis-inducing factor (AIF) from the mitochondria. nih.gov

In addition to inducing apoptosis, this compound analogues can exert antiproliferative effects by perturbing the normal progression of the cell cycle. The cell cycle is a tightly regulated process consisting of several phases (G1, S, G2, and M), and checkpoints exist to ensure the fidelity of cell division. youtube.com Many anti-cancer compounds function by causing cell cycle arrest at these checkpoints, preventing cancer cells from dividing. youtube.com

For instance, a natural marine compound, isohomohalichondrin B (IHB), was found to cause a significant block in the G2/M phase of the cell cycle in several human cancer cell lines. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. nih.gov Similarly, studies on novel quinazoline (B50416) derivatives showed that they could induce cell cycle arrest in K562 and PC3 cancer cells. researchgate.net A pyrazole derivative that inhibits CDK2 was also found to induce a significant cell cycle arrest at the G1 phase. The natural compound neobractatin (B1193210) has been shown to cause both G1/S and G2/M arrest by affecting the expression of E2F1 and GADD45α. frontiersin.org

Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle, providing insights into the specific stage at which a compound exerts its inhibitory effect. nih.govresearchgate.net By disrupting the cell cycle, these compounds can effectively halt the uncontrolled proliferation that is a hallmark of cancer.

Table 2: Observed Cell Cycle Effects of Bioactive Compounds

Compound/Class Cell Line(s) Phase of Arrest Associated Mechanism
Isohomohalichondrin B (IHB) LoVo, MOLT-4, K562 G2/M Phase Prevents microtubule assembly. nih.gov
Neobractatin A549, HeLa G1/S and G2/M Phase Regulates E2F1 and GADD45α expression. frontiersin.org
Pyrazole Derivative (CDK2 inhibitor) HCT-116 G1 Phase Inhibits CDK2.
Quinazoline Derivative K562, PC3 Not Specified Targets Werner helicase. researchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov Antioxidant compounds can counteract oxidative stress through various mechanisms. mdpi.com These include directly scavenging free radicals, chelating metal ions involved in radical formation, and inhibiting enzymes that generate ROS. nih.govmdpi.com

The antioxidant potential of this compound analogues and related heterocyclic structures is an area of significant research interest. The mechanisms of radical scavenging often involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net The chemical structure of a compound, particularly the presence of specific functional groups, determines its antioxidant capacity.

Antioxidant activity can be assessed using various in vitro assays. mdpi.com For example, compounds can be tested for their ability to reduce lipopolysaccharide (LPS)-induced nitrite (B80452) production, which is an indicator of nitric oxide (NO) inhibition. nih.gov Other studies have shown that 4-thiazolidinone derivatives can lead to an enhanced generation of ROS within cancer cells, which, paradoxically, can contribute to their anticancer effect by inducing oxidative damage that triggers apoptosis. mdpi.com This dual role highlights the complex relationship between cellular redox status and compound activity. The antioxidant Edaravone, for instance, is known to scavenge hydroxyl radicals and inhibit lipid peroxidation. mdpi.com

The primary mechanisms by which antioxidants function include:

Direct Radical Scavenging: Directly reacting with and neutralizing free radicals like ROS and reactive nitrogen species (RNS). nih.govmdpi.com

Inhibition of Oxidative Enzymes: Reducing the activity of enzymes such as NADPH-oxidase that produce ROS. mdpi.com

Metal Ion Chelation: Binding to transition metals like iron and copper, which can catalyze the formation of free radicals. mdpi.com

Investigation of Biological Targets and Pathways

Identifying the specific molecular targets and cellular pathways affected by a bioactive compound is a critical step in drug discovery and development. This process, often called target deconvolution, employs a range of advanced methodologies to move from an observed cellular effect (phenotype) to the underlying molecular mechanism. drughunter.com

Several powerful techniques are used to identify the biological targets of small molecules like this compound analogues.

Gene Expression Analysis: This approach examines how a compound alters the expression levels of thousands of genes simultaneously. nih.gov By creating a "gene expression profile" or signature for a compound, researchers can infer its mechanism of action by comparing it to the profiles of compounds with known targets. nih.gov For instance, if a novel compound produces a gene expression pattern similar to that of known DNA damage agents, it suggests the new compound may also target DNA. This method can help identify entire pathways that are perturbed by the compound. researchgate.net

Chemoproteomics: This method aims to identify the direct protein interaction partners of a small molecule within a complex biological sample, such as a cell lysate. biorxiv.org Mass spectrometry-based chemoproteomics is particularly powerful for identifying small molecule-protein interactions in a cellular context. biorxiv.org Affinity-based methods involve modifying the compound with a tag (like biotin) to "pull down" its binding partners, which are then identified by mass spectrometry. nih.govnih.gov Another approach, activity-based protein profiling (ABPP), uses chemical probes that react with active sites in entire enzyme families to profile inhibitor interactions. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds against a specific biological target or in a cell-based assay. labmanager.commalvernpanalytical.com In the context of target identification, a compound with a desired phenotypic effect can be screened against a panel of known targets (e.g., a kinase panel) to identify potential interactions. malvernpanalytical.com Conversely, HTS can be used in the initial stages to screen thousands of compounds to find "hits" that modulate a specific target of interest. ucsf.eduassay.works The process typically involves several stages, from a primary screen of a large library to secondary screens to confirm hits and eliminate false positives. labmanager.comucsf.edu

Table 3: Overview of Target Identification Methodologies

Methodology Principle Application Example Key Advantage
Gene Expression Analysis Measures changes in mRNA levels across the genome in response to a compound. nih.gov Identifying pathways affected by nucleoside analogues in B-cell neoplasms. researchgate.net Provides a global view of cellular response. nih.gov
Chemoproteomics Identifies direct protein-compound interactions in complex mixtures using mass spectrometry. biorxiv.org Using a tagged gold macrocycle to identify HMOX2 as a target in breast cancer cells. nih.gov Identifies direct binding partners in a native context. biorxiv.org
High-Throughput Screening (HTS) Rapidly screens large compound libraries for activity against a biological target or a cellular phenotype. malvernpanalytical.com Screening a library of small molecules to find binders for a specific protein target. malvernpanalytical.comnih.gov Speed and scale for initial hit discovery. labmanager.com

Target Validation Strategies in Experimental Models

Target validation is a critical step in the drug discovery process, ensuring that the molecular target of a compound is directly involved in its observed biological effect. For analogues of this compound, particularly benzothiazole derivatives, a variety of strategies are employed to validate their putative targets. These strategies often involve a combination of computational, biochemical, and cell-based approaches to provide robust evidence for target engagement and functional modulation.

One of the primary computational methods used is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, molecular docking studies have been instrumental in predicting the binding of benzothiazole derivatives to the ATP-binding site of bacterial DNA gyrase and to the active site of dihydropteroate (B1496061) synthase (DHPS), suggesting these as potential targets for their antimicrobial activity. nih.govacs.org Similarly, docking studies have been used to model the interaction of benzothiazole analogues with the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), a key target in cancer therapy. doaj.org

Biochemical assays provide direct evidence of target engagement and inhibition. Enzymatic assays are commonly used to quantify the inhibitory activity of compounds against purified enzymes. For example, the inhibitory potency of benzothiazole derivatives against E. coli DNA gyrase has been determined using supercoiling assays, which measure the ability of the enzyme to introduce negative supercoils into plasmid DNA. acs.orgacs.org The results of these assays, often expressed as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the compound's potency against the specific enzyme. Similarly, in vitro enzymatic assays have been employed to confirm the inhibition of DHPS by sulfonamide-containing benzothiazole derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are another crucial component of target validation. By synthesizing and testing a series of structurally related analogues, researchers can identify the chemical moieties that are critical for biological activity. This information can then be correlated with molecular modeling data to build a comprehensive understanding of how the compounds interact with their target. For example, SAR studies on 2-mercaptobenzothiazole derivatives have revealed that the presence of a thiol group at the 2-position of the benzothiazole ring is often essential for their antibacterial activity.

X-ray crystallography offers high-resolution structural information about the interaction between a ligand and its target protein. The co-crystal structure of a benzothiazole derivative in complex with its target can definitively confirm the binding mode and the specific amino acid residues involved in the interaction. This level of detail is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. For instance, the crystal structure of a benzothiazole inhibitor bound to E. coli DNA gyrase B has provided a detailed view of its binding in the ATP-binding pocket. acs.org

Cell-based assays are essential for confirming that the target engagement observed in biochemical assays translates to a functional effect in a cellular context. These assays can measure a variety of downstream cellular events that are dependent on the activity of the target protein. For antiproliferative benzothiazole derivatives targeting BCL-2, cell-based assays can be used to measure the induction of apoptosis, for example, through the activation of caspases or the externalization of phosphatidylserine. doaj.org

More advanced techniques like the Cellular Thermal Shift Assay (CETSA) are emerging as powerful tools for validating target engagement in intact cells. researchgate.netnih.govnih.govresearchgate.netyoutube.com CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating cells treated with a compound of interest and then quantifying the amount of soluble target protein remaining at different temperatures, it is possible to determine if the compound has engaged its target in the cellular environment. While not yet widely reported for this compound analogues, CETSA represents a promising strategy for future target validation studies.

The table below summarizes some of the in vitro biological activities and mechanistic insights for various benzothiazole analogues.

Compound ClassBiological ActivityOrganism/Cell LineIn Vitro DataPutative Target
Benzothiazole-Thiazole HybridsAntibacterial, AntifungalS. aureus, E. coli, C. albicansMIC: 3.90–15.63 µg/mLDNA Gyrase, CYP51
Benzothiazole SulfonamidesAntibacterialS. aureusMIC: 0.025–2.609 mMDihydropteroate Synthase (DHPS)
Benzothiazole DerivativesAntiproliferativeParaganglioma and Pancreatic Cancer CellsIC50: Data dependent on specific derivative and cell lineB-cell lymphoma 2 (BCL-2)
2-Mercaptobenzothiazole DerivativesAntibacterialS. aureus, E. coliMIC: Data dependent on specific derivative and strainNot explicitly validated, potential for multiple targets

Design, Synthesis, and Structure Activity Relationship Sar of C9h7no2s Derivatives and Analogues

Rational Design Principles for Structural Modification

Rational design principles for structural modification of C9H7NO2S compounds and their derivatives are rooted in understanding the relationship between chemical structure and desired properties, particularly biological activity finos.orgnih.gov. The design process often involves identifying a core scaffold or a lead compound with promising activity and systematically introducing modifications to optimize its pharmacological profile, improve physicochemical properties, or enhance selectivity towards specific biological targets.

Key design considerations include the strategic placement of functional groups to engage in specific interactions with biological macromolecules, such as hydrogen bonding, π-π interactions, and hydrophobic contacts evitachem.com. For compounds containing reactive functionalities like the isothiocyanate group, modifications might aim to modulate reactivity or direct it towards specific biological nucleophiles . In heterocyclic systems, the position of ring fusion and the nature of heteroatoms significantly influence physicochemical and biological properties . For instance, studies on fused heterocyclic systems highlight how variations in the ring structure can impact interactions critical for binding to biological targets .

The design of derivatives can also be guided by the need to improve properties such as aqueous solubility, metabolic stability, or lipophilicity, which are crucial for a compound's pharmacokinetic profile beilstein-journals.org. This often involves the introduction of polar groups, the reduction of aromatic character, or the incorporation of saturated bioisosteres beilstein-journals.org. Rational design is an iterative process, where initial designs are synthesized, tested for activity, and the results inform subsequent structural modifications to further refine the properties of the compounds.

Synthetic Strategies for Analogue Libraries and Combinatorial Approaches

The synthesis of this compound derivatives and analogues employs a variety of organic chemistry methodologies, ranging from classical solution-phase reactions to modern combinatorial and solid-phase techniques. The choice of synthetic strategy is often dictated by the target structure, the desired library size, and the need for efficiency and diversity.

For compounds like isothiocyanates, synthetic routes often involve the reaction of primary amines with thiophosgene (B130339) or other sulfur-containing reagents under controlled conditions . This approach allows for the introduction of the reactive isothiocyanate moiety onto various amine precursors. The synthesis of heterocyclic this compound compounds, such as benzothiazole (B30560) derivatives, can involve condensation reactions or metalation strategies to build the desired ring systems smolecule.com. For example, 2-methylbenzothiazole-7-carboxylic acid, a compound with the this compound formula, can be synthesized through reactions involving 2-aminothiophenol (B119425) smolecule.com.

To accelerate the discovery process and explore a wide range of structural variations, combinatorial chemistry and solid-phase synthesis are frequently utilized for generating libraries of analogues acs.orgucl.ac.uk. These approaches enable the rapid parallel synthesis of multiple compounds by reacting a common scaffold with a diverse set of building blocks. Solid-phase combinatorial chemistry, for instance, has been applied to modify existing frameworks, allowing for the efficient preparation of compound libraries acs.orgucl.ac.uk. Rigorous documentation of reaction conditions, including inert atmosphere and moisture-free solvents, is crucial for ensuring the reproducibility of synthetic procedures . Characterization using techniques like melting point analysis, elemental analysis, and spectroscopic methods (e.g., 1H NMR, 13C NMR) is essential to confirm the purity and structure of the synthesized compounds .

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of compounds and their biological activity nite.go.jpamazon.comnih.govslideshare.net. QSAR models are valuable tools in the design and optimization of this compound derivatives as they can predict the activity of untested compounds based on their structural properties, thereby reducing the need for extensive experimental screening nite.go.jpamazon.comnih.govslideshare.net.

The QSAR process involves transforming chemical structures into numerical descriptors that represent various physicochemical and structural properties, such as lipophilicity (e.g., partition coefficient), electronic effects (e.g., Hammett constant), and steric effects (e.g., Taft's steric factor) amazon.comslideshare.net. These descriptors are then used in statistical models to build a relationship with the observed biological activity amazon.comslideshare.net. Different statistical methods can be employed, and the quality of the derived QSAR models is assessed through validation techniques nih.govresearchgate.net.

Computational methods such as molecular docking are often integrated with QSAR analysis to provide insights into the potential binding modes and interactions of compounds with their biological targets nih.govresearchgate.net. Molecular docking studies can help to understand how structural modifications influence binding affinity and guide the design of more potent analogues smolecule.comnih.govresearchgate.net. Density Functional Theory (DFT) calculations can also be used to determine molecular geometry and electron distribution, providing parameters that can be incorporated into QSAR models researchgate.netresearchgate.net. QSAR modeling has been applied to predict various biological activities, including anticancer effects and enzyme inhibition, for different compound series nih.govresearchgate.net.

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosteric replacement is a strategy in medicinal chemistry involving the substitution of a functional group or a part of a molecule with another group that is structurally different but elicits similar biological activity beilstein-journals.orgmdpi.comresearchgate.netnih.gov. This technique is widely used in the design of this compound analogues to modulate their physicochemical properties, improve pharmacokinetic profiles, and potentially enhance potency or selectivity while retaining the desired biological effect beilstein-journals.orgmdpi.com.

Classical bioisosteres involve the replacement of atoms or groups with similar size, electronegativity, and valency, such as replacing a carboxylic acid with a tetrazole group or hydrogen atoms with fluorine atoms beilstein-journals.org. Non-classical bioisosteres, on the other hand, can be structurally distinct but mimic the spatial arrangement and electronic properties of the original moiety to maintain biological activity mdpi.com.

Compound Names and PubChem CIDs

Compound NameMolecular FormulaPubChem CID
Methyl 2-isothiocyanatobenzoateThis compound85243
5-phenyl-2,4-thiazolidinedioneThis compound4695-17-4
4-METHOXYBENZOYL ISOTHIOCYANATEThis compound16778-84-0
3-(Phenylsulfonyl)acrylonitrileThis compound1711930
Methyl thieno[2,3-c]pyridine-3-carboxylateThis compound28783-21-3
Methyl benzo[d]thiazole-7-carboxylateThis compound59316815
1,3-Benzodioxol-5-ylmethyl isothiocyanateThis compound643302
2-Methylbenzothiazole-7-carboxylic acidThis compound1261635-97-5

Interactive Data Table Example (Illustrative - Data based on search results):

While specific detailed SAR data for this compound compounds across various biological targets was not consistently available in a format suitable for a comprehensive interactive table based solely on the provided search snippets, the principles of SAR analysis and QSAR modeling discussed in the text can be illustrated with hypothetical data structures.

For example, a QSAR study might generate a table correlating molecular descriptors with biological activity (e.g., IC50 values). A simplified illustrative structure based on the concepts discussed:

Compound (Illustrative)Molecular Weight ( g/mol )LogP (Calculated)TPSA (Ų)Biological Activity (e.g., IC50 µM)
Analogue A210.251.865.20.5
Analogue B225.302.558.91.2
Analogue C198.201.170.10.8

Note: The data in this table is purely illustrative to demonstrate the concept of presenting SAR/QSAR data based on molecular descriptors and measured activity, aligning with the principles discussed in Section 6.3. Actual data would be derived from specific experimental and computational studies on this compound derivatives.

Another illustrative table could show the impact of bioisosteric replacement on a specific property, as discussed in Section 6.4:

Core Structure MoietyBioisosteric ReplacementImpact on Solubility (Illustrative)
Phenyl ringCyclohexyl ringIncreased
Carboxylic acidTetrazoleIncreased

Future Directions and Emerging Research Avenues for C9h7no2s

Advancements in Sustainable Synthetic Methodologies

Advancements in sustainable synthetic methodologies are a critical area for the future of chemistry, including the synthesis of C9H7NO2S isomers and related compounds. The development of eco-friendly and efficient synthetic routes is a significant focus in modern organic synthesis. nih.govekb.eg This involves exploring alternatives to traditional methods that may use hazardous solvents or generate substantial waste.

Research is being conducted on developing one-pot, atom-economy procedures for synthesizing benzothiazole (B30560) derivatives, a class that includes some this compound isomers. nih.gov These methods often utilize readily available reagents and adhere to green chemistry principles. For instance, studies have explored the use of environmentally friendly catalysts and reaction media, such as water or solvent-free conditions, for the synthesis of benzothiazoles and related heterocycles. ekb.egrsc.org Examples include condensation reactions catalyzed by inexpensive and accessible catalysts like Zn(OAc)2·2H2O or carried out in green reaction media such as low transition temperature mixtures (LTTMs). ekb.eg The use of microwave irradiation in solvent-free conditions has also been investigated to achieve shorter reaction times and excellent yields in the synthesis of benzothiazole derivatives. ekb.eg Sustainable processes for the preparation of isothiocyanates, another functional group present in some this compound isomers, are also being developed, focusing on the recovery, regeneration, and reuse of spent reagents. lookchem.com

These sustainable approaches aim to minimize the environmental impact of chemical synthesis while improving efficiency and yield, paving the way for more responsible production of this compound isomers and related structures.

Integration of Advanced Computational and Artificial Intelligence Techniques in Chemical Research

The integration of advanced computational and artificial intelligence (AI) techniques is increasingly vital in chemical research, offering powerful tools for the study of compounds like this compound isomers. matlantis.commanasai.conextmol.comchemical.aigithub.comresearchgate.net These techniques can significantly accelerate the discovery and development process by enabling in silico predictions and simulations that complement experimental work. nextmol.com

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to study the electronic structure, properties, and reaction mechanisms of this compound isomers. Molecular docking studies can predict the binding interactions of these compounds with biological targets, which is particularly relevant for isomers with potential biological activity. researcher.liferesearchgate.net For example, molecular docking studies have been carried out for the this compound compound (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, investigating its binding affinities with specific proteins. researcher.life

Exploration of Novel Mechanistic Pathways and Unprecedented Chemical Transformations

Exploring novel mechanistic pathways and unprecedented chemical transformations is a fundamental aspect of advancing the chemistry of compounds like this compound isomers. Understanding the detailed mechanisms of reactions involving these structures can lead to the development of new synthetic methodologies and the discovery of novel reactivity.

Research into the chemistry of benzothiazole derivatives, a class that includes some this compound isomers, involves investigating various reaction pathways, including condensation reactions and oxidative cyclizations. nih.gov Studies have explored transition-metal-catalyzed reactions for the synthesis and functionalization of related compounds. gla.ac.uk For instance, palladium-catalyzed intramolecular oxidative C-H bond functionalization has been used as a strategy for the synthesis of 2-aminobenzothiazoles. researchgate.net The mechanisms of oxidative coupling reactions involving similar organic molecules are also being studied computationally to understand the factors that determine reaction outcomes. acs.org

Future research may focus on uncovering entirely new types of reactions that this compound isomers can undergo, potentially leading to the synthesis of novel chemical scaffolds or materials. This could involve exploring different catalytic systems, reaction conditions, or activating groups to unlock latent reactivity.

Development of this compound-based Chemical Probes for Biological Research

The development of chemical probes based on this compound structures is an emerging research avenue with significant potential in biological research. Chemical probes are small molecules used to study the function of genes and proteins and their roles in physiological and pathological processes. thesgc.orgnih.gov

Compounds containing thiazole (B1198619) and benzothiazole scaffolds have shown diverse biological activities and are being investigated as potential therapeutic agents and chemical probes. ekb.egmdpi.comontosight.ai Research involves designing and synthesizing probes that can selectively interact with specific biological targets, allowing for the monitoring and perturbation of biological pathways. nih.govlocbp.com Fluorescent chemical probes are widely used to detect proteins and their binding partners in biological systems. nih.gov

While direct information on this compound isomers being used as chemical probes is limited in the search results, the known biological relevance of related thiazole and benzothiazole structures suggests this as a promising future direction. For example, thiazole-containing compounds are being explored as modulators of protein kinases, which are important biological targets. acs.org The development of this compound-based probes could involve incorporating fluorescent tags or other reporter groups into the molecular structure to enable visualization and tracking in biological experiments. mdpi.comunm.eduacs.org This would require careful design and synthesis to ensure specificity and minimal off-target effects. unm.edu

Developing this compound-based chemical probes could provide valuable tools for understanding complex biological processes and identifying potential new therapeutic targets.

Q & A

Basic Question

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., thiophene protons at δ 7.2–7.5 ppm).
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups.
  • X-ray diffraction : Resolves molecular geometry (e.g., planar conformation in the asymmetric unit, as shown in monoclinic P2₁/n space group).
    Cross-validate data with computational models (e.g., Gaussian DFT) to resolve ambiguities .

How can researchers resolve contradictions between computational predictions and experimental data for C₉H₇NO₂S's electronic properties?

Advanced Question
Discrepancies often arise in HOMO-LUMO gaps or charge distribution. Methodological solutions include:

  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis spectra.
  • Solvent effects : Incorporate PCM models to simulate solvent interactions.
  • Error analysis : Quantify basis set limitations (e.g., 6-31G* vs. cc-pVTZ).
    Publish raw computational inputs (e.g., .com files) to enable peer validation .

What strategies are effective in addressing discrepancies in crystallographic data during refinement of C₉H₇NO₂S?

Advanced Question

  • Multi-scan absorption correction : Mitigate intensity fluctuations using software like CrysAlis RED .
  • Restraints : Apply SHELXL restraints to bond lengths/angles in disordered regions.
  • Validation tools : Use PLATON to check for missed symmetry or twinning.
    Report R-factor convergence (e.g., R₁ < 0.05) and include anisotropic displacement parameters in supplementary data .

What safety protocols are recommended when handling C₉H₇NO₂S in laboratory settings?

Basic Question

  • Toxicity : LD₅₀ (ivn-mus) = 100 mg/kg; use fume hoods to avoid inhalation .
  • Decomposition : Avoid heating >200°C to prevent SOₓ/NOₓ emissions.
  • PPE : Nitrile gloves and safety goggles are mandatory. Document waste disposal per EPA guidelines .

How to design experiments to investigate the reactivity of C₉H₇NO₂S under varying conditions?

Advanced Question

  • Controlled variables : Test pH, temperature, and solvent polarity effects on hydrolysis rates.
  • Kinetic studies : Use stopped-flow spectroscopy for real-time monitoring.
  • Mechanistic probes : Isotope labeling (e.g., 18^{18}O) tracks reaction pathways.
    Pre-register hypotheses (e.g., FINER criteria) to align experimental design with theoretical frameworks .

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